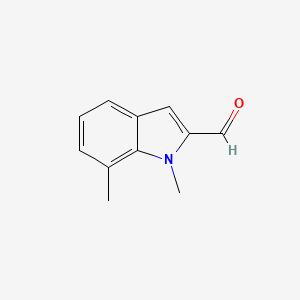












|
REACTION_CXSMILES
|
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[CH3:11])[CH:4]=[CH:3]1.CN(CCN(C)C)C.C([Li])CCC.CN([CH:28]=[O:29])C.[NH4+].[Cl-]>C(OCC)C>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[CH3:11])[CH:4]=[C:3]1[CH:28]=[O:29] |f:4.5|
|


|
Name
|
|
|
Quantity
|
2.85 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1C=CC2=CC=CC(=C12)C
|
|
Name
|
|
|
Quantity
|
3.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)CCN(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
4.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The resulting orange solution was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 1 h
|
|
Duration
|
1 h
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was then extracted with ethyl acetate (3×150 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined organics were washed with water (100 mL) and brine (100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to provide an orange oil
|
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash column chromatography (silica gel, hexanes/ethyl acetate, 95:5)
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C(=CC2=CC=CC(=C12)C)C=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.57 g | |
| YIELD: PERCENTYIELD | 46% | |
| YIELD: CALCULATEDPERCENTYIELD | 46.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |